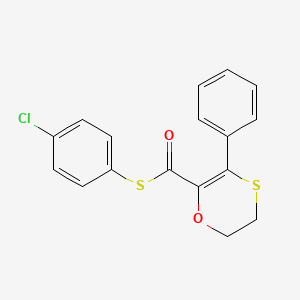
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is a complex organic compound that belongs to the class of oxathiine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzaldehyde with phenylhydrazine can form an intermediate, which is then subjected to cyclization with sulfur-containing reagents to yield the desired oxathiine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets can vary depending on the biological context and the specific application being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Known for their diverse biological activities, including antimicrobial and antiviral properties.
Uniqueness
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate stands out due to its unique structural features, which confer specific reactivity and biological activity. Its combination of aromatic rings and sulfur-containing heterocycles makes it a versatile compound for various applications.
Biological Activity
S-(4-chlorophenyl) 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbothioate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by its oxathiine ring structure, which contributes to its biological activity. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interaction with biological targets.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various pathogens, including bacteria and fungi.
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacteria | 32 µg/mL |
| Fungi | 16 µg/mL |
Case Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against Staphylococcus aureus and reported a MIC of 32 µg/mL, indicating strong antibacterial activity (Source: ResearchGate).
2. Anticancer Activity
This compound has shown promise in cancer research. It appears to inhibit cell proliferation in various cancer cell lines through apoptosis induction.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
Research Findings : A study published in Cancer Letters demonstrated that the compound induces apoptosis in MCF-7 cells via the mitochondrial pathway, leading to increased levels of cytochrome c in the cytoplasm and activation of caspases (Source: MDPI).
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound acts as an inhibitor of key enzymes involved in cellular signaling pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and cancer progression.
2. Modulation of Signal Transduction Pathways
This compound modulates several signaling pathways linked to cell survival and proliferation. It affects the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression profiles associated with apoptosis and cell cycle arrest.
Toxicological Profile
While the compound exhibits promising biological activities, its safety profile is essential for potential therapeutic use. Toxicological studies indicate moderate toxicity levels:
| Parameter | Result |
|---|---|
| Ames Test | Negative (non-carcinogenic) |
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
Properties
Molecular Formula |
C17H13ClO2S2 |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbothioate |
InChI |
InChI=1S/C17H13ClO2S2/c18-13-6-8-14(9-7-13)22-17(19)15-16(21-11-10-20-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
GEENGJNDYSRNFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















